BN 52111

Descripción

Propiedades

IUPAC Name |

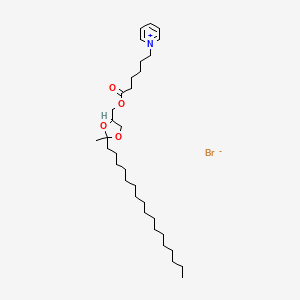

(2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methyl 6-pyridin-1-ium-1-ylhexanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-33(2)37-30-31(38-33)29-36-32(35)24-19-17-21-26-34-27-22-18-23-28-34;/h18,22-23,27-28,31H,3-17,19-21,24-26,29-30H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHGMFNGBBTPOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1(OCC(O1)COC(=O)CCCCC[N+]2=CC=CC=C2)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923588 | |

| Record name | 1-{6-[(2-Heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy]-6-oxohexyl}pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120889-14-7 | |

| Record name | BN 52111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120889147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{6-[(2-Heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy]-6-oxohexyl}pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BN 52111: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BN 52111, a naturally occurring diterpene lactone also known as Ginkgolide C. The primary focus of this document is its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in various physiological and pathological processes.

Core Mechanism of Action: PAF Receptor Antagonism

This compound exerts its pharmacological effects primarily by acting as a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by its ligand PAF, initiates a cascade of intracellular signaling events. These events are implicated in a wide range of biological responses, including platelet aggregation, inflammation, and allergic reactions.

By competitively binding to the PAFR, this compound blocks the binding of PAF, thereby inhibiting the downstream signaling pathways. This antagonistic action prevents the cellular responses normally triggered by PAF, forming the basis of the therapeutic potential of this compound.

Quantitative Data: Inhibitory Potency

The inhibitory efficacy of this compound and related ginkgolides has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

| Compound | Assay | System | IC50 | Reference |

| This compound (Ginkgolide C) | PAF-mediated platelet aggregation | Human Platelets | 29.8 µg/mL | [1] |

| Ginkgolide A | PAF-mediated platelet aggregation | Human Platelets | 15.8 µg/mL | [1] |

| Ginkgolide B (BN 52021) | PAF-mediated platelet aggregation | Human Platelets | 2.5 µg/mL | [1] |

| Ginkgolide J | PAF-mediated platelet aggregation | Human Platelets | 43.5 µg/mL | [1] |

Table 1: Half-maximal inhibitory concentration (IC50) of various ginkgolides on PAF-induced human platelet aggregation.

| Compound | Assay | System | IC50 | Reference |

| BN 52021 (Ginkgolide B) | PAF-induced platelet aggregation | Human Whole Blood | 19.5 µM | [2] |

| BN 52021 (Ginkgolide B) | Inhibition of [3H]-PAF binding | Human Eosinophils | 1.5 µM | [3] |

| BN 52021 (Ginkgolide B) | Inhibition of [3H]-PAF binding | Human Neutrophils | 0.91 µM | [3] |

| BN 52021 (Ginkgolide B) | PAF-induced Ca++ mobilization | Neurohybrid NG108-15 cells | 98.5 µM | [4] |

Table 2: Comparative inhibitory concentrations of the related ginkgolide, BN 52021.

Signaling Pathways

The binding of PAF to its receptor (PAFR) activates multiple intracellular signaling pathways. This compound, by blocking this initial step, prevents the subsequent downstream events.

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Inhibition of PAF-Induced Platelet Aggregation in Human Platelet-Rich Plasma (Light Transmission Aggregometry)

This protocol outlines a common method for assessing the inhibitory effect of compounds like this compound on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from healthy, drug-free donors into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (9:1 blood to anticoagulant ratio).[5]

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200-240 x g) for 10-15 minutes at room temperature.[6]

-

Carefully aspirate the upper platelet-rich plasma layer and transfer it to a separate polypropylene (B1209903) tube.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes.[6] The resulting supernatant is the platelet-poor plasma.

2. Platelet Aggregation Assay:

-

Use a light transmission aggregometer. Calibrate the instrument using PRP set to 0% light transmission and PPP set to 100% light transmission.

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar and allow it to equilibrate at 37°C for a few minutes.

-

Add the test compound (this compound dissolved in an appropriate solvent, e.g., DMSO, followed by dilution in saline) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of PAF (the concentration that induces approximately 50-80% of the maximal aggregation).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to the maximal aggregation in the presence of the vehicle control.

-

Determine the IC50 value by testing a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for Platelet Aggregation Inhibition Assay.

Conclusion

This compound (Ginkgolide C) is a well-characterized antagonist of the Platelet-Activating Factor receptor. Its mechanism of action involves the competitive inhibition of PAF binding to its receptor, thereby blocking the downstream signaling cascades that lead to platelet aggregation and inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and related scientific disciplines. Further investigation into the therapeutic applications of this compound is warranted, given its specific and potent mechanism of action.

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. clsjournal.ascls.org [clsjournal.ascls.org]

- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

BN 52111 biological activity

An In-depth Technical Guide on the Biological Activity of Ginkgolide B (BN-52021)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide B, also known by its identifier BN-52021, is a structurally complex terpene lactone isolated from the leaves of the Ginkgo biloba tree. It is a highly specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor, a member of the G-protein coupled receptor family. This antagonism forms the basis of its diverse biological activities, which include neuroprotection, anti-inflammatory effects, and inhibition of tumorigenesis. This guide provides a comprehensive overview of the biological activity of Ginkgolide B, including its mechanism of action, quantitative data on its potency, and detailed experimental methodologies.

Core Mechanism of Action: PAF Receptor Antagonism

The primary mechanism of action of Ginkgolide B is its competitive and selective antagonism of the Platelet-Activating Factor Receptor (PAFR). PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the binding of PAF to its receptor, Ginkgolide B effectively inhibits the downstream signaling cascades initiated by PAF.

Signaling Pathway of PAF Receptor Activation and Inhibition by Ginkgolide B

The following diagram illustrates the signaling pathway initiated by PAF binding to its receptor and the point of inhibition by Ginkgolide B.

Quantitative Data on Biological Activity

The potency of Ginkgolide B as a PAF receptor antagonist has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Reference |

| Ki | 1.3 µM | Human Neutrophils | |

| IC50 | 3.6 µM | Platelet Aggregation | [1] |

| IC50 | Correlated with [3H]paf binding IC50 | Washed Human Platelets | [2] |

Key Biological Activities and Experimental Evidence

Neuroprotection

Ginkgolide B exhibits significant neuroprotective effects, particularly in the context of ischemia.

-

Experimental Evidence: In a mouse model of focal ischemia, pre-ischemic oral administration of Ginkgolide B (50 mg/kg) significantly reduced neuronal damage.[1] Furthermore, a 30-minute pretreatment with Ginkgolide B (100 mg/kg, s.c.) reduced the infarct area.[1] In primary cultures of rat hippocampal neurons and astrocytes, Ginkgolide B (1 µM) protected neurons against glutamate-induced damage.[1]

Anti-inflammatory Activity

By antagonizing the PAF receptor, Ginkgolide B effectively mitigates inflammatory responses.

-

Experimental Evidence: Ginkgolide B inhibits neutrophil degranulation and superoxide (B77818) production in vitro. It also inhibits the contraction of parenchyma lung strips induced by PAF-acether and suppresses the accompanying release of thromboxane.[1]

Anti-tumor and Anti-angiogenesis Activity

Recent studies have highlighted the potential of Ginkgolide B in cancer therapy, particularly in colitis-associated cancer.

-

Experimental Evidence: In a study on colitis-associated cancer, Ginkgolide B was found to inhibit tumorigenesis and angiogenesis.[3] It was observed to up-regulate the serum level of PAF-acetylhydrolase (PAF-AH), an enzyme that degrades PAF.[3]

Experimental Protocols

PAF Receptor Binding Assay

This protocol is a generalized method for determining the binding affinity (Ki) of a compound to the PAF receptor.

Materials:

-

Isolated human neutrophils

-

[3H]-PAF (radioligand)

-

Ginkgolide B (BN-52021)

-

Binding buffer (e.g., Tris-HCl with BSA and MgCl2)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare membrane fractions from isolated human neutrophils.

-

In a multi-well plate, incubate a fixed concentration of [3H]-PAF with the membrane preparation in the binding buffer.

-

Add varying concentrations of Ginkgolide B to the wells to compete with the radioligand for binding to the PAF receptor.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the Ginkgolide B concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This protocol outlines a general method to assess the inhibitory effect of Ginkgolide B on PAF-induced platelet aggregation.

Materials:

-

Freshly drawn human blood

-

Platelet-rich plasma (PRP)

-

Platelet-Activating Factor (PAF)

-

Ginkgolide B (BN-52021)

-

Aggregometer

Procedure:

-

Prepare platelet-rich plasma (PRP) from freshly drawn human blood by centrifugation.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-incubate aliquots of PRP with varying concentrations of Ginkgolide B or vehicle control for a specified time at 37°C in an aggregometer cuvette.

-

Initiate platelet aggregation by adding a submaximal concentration of PAF.

-

Monitor the change in light transmission through the PRP suspension over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

Determine the IC50 value of Ginkgolide B by plotting the percentage inhibition of aggregation against the logarithm of the Ginkgolide B concentration.

Conclusion

Ginkgolide B (BN-52021) is a potent and selective antagonist of the PAF receptor, a property that underpins its wide range of biological activities, including neuroprotection, anti-inflammatory effects, and potential anti-cancer properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this unique natural product.

References

BN 52111: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Target Identification: The Platelet-Activating Factor Receptor (PAF-R)

The primary molecular target of BN 52111 is the Platelet-Activating Factor Receptor (PAF-R). This has been established through its classification as a PAF antagonist, often studied alongside other well-characterized PAF-R antagonists like BN 52021 and WEB 2086.

Binding Characteristics

While specific dissociation constants (Ki) for this compound are not prominently reported in the literature, studies on its binding properties reveal a significant interaction with the PAF receptor. Research on the reversibility of PAF receptor antagonists has shown that preincubation of rabbit platelet membranes with this compound, followed by extensive washing, resulted in no recovery of [3H]PAF binding[1]. This suggests that this compound may bind to the PAF receptor in a tight or potentially irreversible manner, differentiating it from other antagonists that exhibit reversible binding. This strong interaction underscores its potency as a PAF-R antagonist.

Target Validation: Functional Consequences of PAF-R Antagonism

Validation of PAF-R as the target of this compound is derived from the functional assays that demonstrate its ability to inhibit PAF-induced cellular responses. These assays are crucial for confirming the biological activity of the antagonist and understanding its therapeutic potential.

Quantitative Data for PAF Receptor Antagonists

To provide a comparative context for the potency of PAF receptor antagonists, the following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) for several well-characterized compounds that, like this compound, target the PAF receptor. It is important to note that these values are for other compounds and not for this compound itself.

| Compound | Assay | Species/Cell Type | IC50 / Ki (nM) | Reference |

| WEB 2086 | [3H]PAF Binding | Human Platelets | Ki: 15 | [2] |

| PAF-induced Platelet Aggregation | Human | IC50: 170 | [2] | |

| PAF-induced Neutrophil Aggregation | Human | IC50: 360 | [2] | |

| BN 52021 | PAF-induced Ca2+ Mobilization | Neurohybrid NG108-15 cells | IC50: 98500 | [3] |

| BN 50739 | PAF-induced Ca2+ Mobilization | Neurohybrid NG108-15 cells | IC50: 4.8 | [3] |

| PAF-induced IP3 Formation | Neurohybrid NG108-15 cells | IC50: 3.6 | [3] | |

| SRI 63-441 | PAF-induced Ca2+ Mobilization | Neurohybrid NG108-15 cells | IC50: 809 | [3] |

Signaling Pathways

Activation of the PAF receptor initiates a cascade of intracellular signaling events. This compound, as a PAF-R antagonist, is expected to block these downstream pathways. The primary signaling pathway involves the coupling of the receptor to Gq and Gi proteins.

PAF Receptor Downstream Signaling Pathway

Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PAF receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the PAF receptor.

-

Objective: To measure the displacement of a radiolabeled PAF receptor ligand (e.g., [3H]PAF) by this compound.

-

Materials:

-

Rabbit platelet membranes (or other cells expressing PAF-R)

-

[3H]PAF (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Protocol Workflow:

Caption: Workflow for a radioligand binding assay to determine PAF receptor affinity.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

-

Objective: To determine the IC50 value of this compound for the inhibition of PAF-induced platelet aggregation.

-

Materials:

-

Human platelet-rich plasma (PRP)

-

Platelet-activating factor (PAF)

-

This compound (test compound)

-

Platelet aggregometer

-

-

Protocol Workflow:

Caption: Workflow for a platelet aggregation assay to assess functional antagonism.

Calcium Mobilization Assay

This assay measures the inhibition of PAF-induced intracellular calcium release.

-

Objective: To determine the EC50 value of this compound for the inhibition of PAF-induced calcium mobilization.

-

Materials:

-

Cells expressing PAF-R (e.g., NG108-15 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Platelet-activating factor (PAF)

-

This compound (test compound)

-

Fluorescence plate reader

-

-

Protocol Workflow:

Caption: Workflow for a calcium mobilization assay to measure functional antagonism.

Phosphoinositide Turnover Assay

This assay measures the inhibition of PAF-induced production of inositol (B14025) phosphates (IPs), a downstream signaling event.

-

Objective: To determine the IC50 value of this compound for the inhibition of PAF-induced phosphoinositide turnover.

-

Materials:

-

Cells expressing PAF-R

-

[3H]-myo-inositol

-

Platelet-activating factor (PAF)

-

This compound (test compound)

-

Lithium chloride (LiCl)

-

Dowex anion-exchange resin

-

-

Protocol Workflow:

References

- 1. Reversible or irreversible modification of [3H]PAF binding on rabbit platelet membranes differentiates various PAF receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Ginkgolide B (BN 52021) Research: A Potent Platelet-Activating Factor Antagonist

Disclaimer: Initial literature searches for "BN 52111" yielded minimal specific information, suggesting it is not a widely researched compound or may be a less common designation. However, the closely related compound, Ginkgolide B (BN 52021) , is an extensively studied platelet-activating factor (PAF) receptor antagonist with a wealth of available data. This guide will therefore focus on the comprehensive research surrounding Ginkgolide B (BN 52021), a key bioactive terpene lactone isolated from the leaves of the Ginkgo biloba tree.

This technical guide provides an in-depth review of the research on Ginkgolide B (BN 52021), intended for researchers, scientists, and drug development professionals. It covers its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action: PAF Receptor Antagonism

Ginkgolide B is a potent and specific antagonist of the platelet-activating factor receptor (PAFR).[1] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and platelet aggregation.[2] By competitively binding to the PAFR, Ginkgolide B blocks the downstream signaling cascades initiated by PAF, thereby exerting its anti-inflammatory, anti-thrombotic, and neuroprotective effects.[1][2]

The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, can couple to Gq/11 and Gi/o proteins. This activation triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mediate increases in intracellular calcium and the activation of protein kinase C (PKC), culminating in various cellular responses such as platelet aggregation, neutrophil degranulation, and superoxide (B77818) production. Ginkgolide B effectively inhibits these PAF-induced responses by preventing the initial binding of PAF to its receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Ginkgolide B (BN 52021).

Table 1: In Vitro Efficacy of Ginkgolide B (BN 52021)

| Assay | Cell Type/System | Agonist | Ginkgolide B (BN 52021) Concentration | Effect | Reference |

| PAF-induced Degranulation | Human Polymorphonuclear Granulocytes (PMNLs) | PAF | 10⁻⁹ - 10⁻⁴ M | Dose-dependent inhibition (Kd = 0.6 ± 0.1 x 10⁻⁶ M) | [3] |

| PAF-induced Superoxide Production | Human Polymorphonuclear Granulocytes (PMNLs) | PAF | 10⁻⁹ - 10⁻⁴ M | Dose-dependent inhibition (Kd = 0.4 ± 0.1 x 10⁻⁶ M) | [3] |

| [³H]-PAF Binding | Human Neutrophils | - | - | Ki = 1.3 ± 0.5 x 10⁻⁶ M | [3] |

| PAF-induced Platelet Aggregation | Human Platelet-Rich Plasma | PAF (50 nM - 14 µM) | 10-fold higher than PAF | Complete abolishment of aggregation | [1] |

| TNF-α-induced VCAM-1 and E-selectin Expression | Endothelial Cells | TNF-α (10 ng/mL) | 30-150 µM | Inhibition of up-regulation | [1] |

| Staurosporine-induced Apoptosis | Endothelial Cells | Staurosporine (500 nM) | 30-150 µM | Reduction of apoptosis | [1] |

Table 2: In Vivo Efficacy of Ginkgolide B (BN 52021)

| Animal Model | Condition | Ginkgolide B (BN 52021) Dosage | Route of Administration | Key Findings | Reference |

| Rats | Severe Acute Pancreatitis | 2.5, 5, 10 mg/kg | Intravenous | 5 mg/kg was the optimal dose for reducing serum amylase and PLA2 levels. | [4] |

| Mice | Ischemia/Reperfusion | 20 mg/kg | Intraperitoneal | Decreased neurological deficit score. | [1] |

| Mice | LPS-induced Neuroinflammation | 30, 60, 120 µmol/l | Not specified | Attenuated activation of microglia in the hippocampus and striatum. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Ginkgolide B (BN 52021).

PAF-Induced Platelet Aggregation Assay

Objective: To assess the inhibitory effect of Ginkgolide B on platelet aggregation induced by PAF.

Materials:

-

Freshly drawn human venous blood

-

3.2% sodium citrate (B86180) (anticoagulant)

-

Platelet-Activating Factor (PAF)

-

Ginkgolide B (BN 52021)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

Protocol:

-

Blood Collection and PRP Preparation:

-

Draw venous blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust with PPP to a final concentration of 2.5-3.0 x 10⁸ platelets/mL.

-

-

Aggregation Measurement:

-

Pipette 450 µL of the adjusted PRP into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow the PRP to equilibrate at 37°C for 5 minutes.

-

Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

-

To test the inhibitory effect, pre-incubate the PRP with various concentrations of Ginkgolide B or vehicle control for a specified time (e.g., 5 minutes).

-

Add a submaximal concentration of PAF (e.g., 100 nM) to induce aggregation.

-

Record the change in light transmission for at least 5 minutes.

-

The percentage of aggregation is calculated from the maximal change in light transmission.

-

Measurement of Superoxide Production in Neutrophils

Objective: To determine the effect of Ginkgolide B on PAF-induced superoxide anion (O₂⁻) production by neutrophils.

Materials:

-

Isolated human neutrophils

-

Cytochrome c

-

Platelet-Activating Factor (PAF)

-

Ginkgolide B (BN 52021)

-

Superoxide dismutase (SOD)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

-

Assay Procedure:

-

Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a concentration of 1 x 10⁶ cells/mL.

-

In a 96-well plate, add the following to each well:

-

Neutrophil suspension

-

Cytochrome c (final concentration ~80 µM)

-

Ginkgolide B at various concentrations or vehicle control

-

-

Incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding PAF (final concentration ~1 µM).

-

Immediately begin monitoring the change in absorbance at 550 nm over time using a microplate reader.

-

As a control, include wells with SOD to confirm that the reduction of cytochrome c is due to superoxide.

-

-

Calculation:

-

The amount of superoxide produced is calculated using the molar extinction coefficient of reduced cytochrome c (21.1 mM⁻¹ cm⁻¹).

-

[³H]-PAF Binding Assay

Objective: To evaluate the competitive binding of Ginkgolide B to the PAF receptor.

Materials:

-

Isolated human neutrophil membranes

-

[³H]-PAF (radioligand)

-

Ginkgolide B (BN 52021)

-

Unlabeled PAF (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Isolate neutrophils as described previously.

-

Lyse the cells and prepare a membrane fraction by differential centrifugation.

-

-

Binding Reaction:

-

In microcentrifuge tubes, combine the neutrophil membranes, a fixed concentration of [³H]-PAF (e.g., 1 nM), and varying concentrations of unlabeled Ginkgolide B.

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of unlabeled PAF (e.g., 1 µM).

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) of Ginkgolide B can be determined by analyzing the competition binding data using appropriate software (e.g., Cheng-Prusoff equation).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Platelet-Activating Factor (PAF) Signaling Pathway and Inhibition by Ginkgolide B

Caption: PAF signaling pathway and its inhibition by Ginkgolide B.

Experimental Workflow for In Vitro Analysis of Ginkgolide B

Caption: A typical experimental workflow for in vitro studies.

References

- 1. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and genomic safety of treatment with Ginkgo biloba L. leaf extract (IDN 5933/Ginkgoselect®Plus) in elderly: a randomised placebo-controlled clinical trial [GiBiEx] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on the Safety and Toxicity Profile of BN 52111

A comprehensive search of publicly available scientific and medical literature yielded no specific information regarding the safety and toxicity profile of a compound designated as "BN 52111." This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound name.

The initial search strategy aimed to identify key preclinical and clinical data, including:

-

General Safety Profile: Acute and chronic toxicity studies.

-

Specific Toxicities: Genotoxicity, carcinogenicity, reproductive and developmental toxicity.

-

Clinical Safety: Adverse effects observed in any clinical trials.

-

Mechanism of Action: To infer potential off-target effects and toxicities.

-

Experimental Protocols: Methodologies used in safety and toxicity assessments.

Despite employing broad search terms such as "this compound safety profile," "this compound toxicity studies," "this compound mechanism of action," and "this compound experimental protocols," no relevant studies or data were identified. The search results provided general information on the safety and toxicity testing of other, unrelated pharmaceutical compounds.

It is possible that information on this compound exists within proprietary databases of a pharmaceutical company or research institution and has not been made public. Without access to such internal data, a detailed technical guide on its safety and toxicity profile cannot be constructed.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:

-

Verify the compound identifier: Ensure that "this compound" is the correct and complete designation.

-

Consult internal documentation: If affiliated with an organization that may have developed or studied this compound, refer to internal reports and databases.

-

Contact the originating institution: If the source of the compound name is known, direct inquiry to the relevant research group or company may provide access to the desired information, subject to confidentiality agreements.

Until such information becomes publicly available, no in-depth technical guide, data tables, or pathway diagrams can be generated for this compound.

In-Depth Technical Guide: Solubility and Stability of BN 52111 (Ginkgolide B)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of BN 52111, a potent platelet-activating factor (PAF) receptor antagonist, also known as Ginkgolide B. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Identity

-

Compound Name: Ginkgolide B

-

Synonyms: this compound, BN 52021[1]

-

CAS Number: 15291-77-7

-

Molecular Formula: C₂₀H₂₄O₁₀

-

Molecular Weight: 424.4 g/mol [2]

Solubility Data

Ginkgolide B is a crystalline solid that exhibits varied solubility in different solvents. It is generally soluble in organic solvents and sparingly soluble to insoluble in aqueous solutions.

Table 1: Quantitative Solubility of Ginkgolide B

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | - |

| Dimethyl Sulfoxide (DMSO) | Up to 40 mg/mL | - |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Sonication is recommended. |

| Dimethyl Sulfoxide (DMSO) | 85 mg/mL | Fresh, moisture-free DMSO is recommended as moisture can reduce solubility. |

| Ethanol | Up to 10 mg/mL | - |

| Ethanol | 10.6 mg/mL | Sonication is recommended. |

| Dimethylformamide (DMF) | ~25 mg/mL | - |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous buffer solutions, it is recommended to first dissolve Ginkgolide B in DMF and then dilute with the buffer.[1] |

| Water | Insoluble/Slightly Soluble | - |

| Acetone | Soluble | - |

| Ethyl Acetate | Soluble | - |

| Methanol (B129727) | Soluble | - |

Stability Profile

Ginkgolide B is stable under specific storage conditions. However, it is susceptible to degradation, primarily through hydrolysis, under physiological and certain experimental conditions.

Table 2: Stability of Ginkgolide B

| Condition | Stability | Remarks |

| Solid, -20°C | ≥ 4 years | As a crystalline solid.[3] |

| In DMSO or Ethanol, -20°C | Up to 3 months | - |

| Aqueous Solution | Not recommended for storage > 1 day | - |

| Beagle Dog Plasma, Freeze-Thaw (-80°C to 25°C, 3 cycles) | Stable | Accuracy: 93.63% to 104.6%.[4] |

| Beagle Dog Plasma, Long-Term (-80°C, 30 days) | Stable | Accuracy: 93.63% to 104.6%.[4] |

| Beagle Dog Plasma, Post-Preparative (4°C, 24 hours) | Stable | Accuracy: 93.63% to 104.6%.[4] |

| Beagle Dog Plasma, Room Temperature (6 hours) | Significant degradation observed | - |

Degradation Pathways

The primary degradation pathway for Ginkgolide B is the hydrolysis of its trilactone structure, particularly in neutral to basic aqueous solutions.[4] Studies have shown regioselective hydrolysis, with the lactone-F ring being susceptible to opening.[4] This results in the formation of various carboxylate derivatives. Additionally, a dehydrated derivative of Ginkgolide B has been identified, which exists in equilibrium with the parent compound in certain solvents.[5]

Experimental Protocols

Solubility Determination

A common method for determining the solubility of Ginkgolide B involves the following steps:

-

Sample Preparation: A stock solution is prepared by dissolving the crystalline solid in a chosen organic solvent, such as DMSO or DMF. The solution should be purged with an inert gas to prevent oxidation.

-

Serial Dilutions: For quantitative analysis, serial dilutions of the stock solution are prepared.

-

Equilibration: An excess amount of the compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Stability Testing

A typical stability study for Ginkgolide B involves the following:

-

Sample Preparation: Solutions of Ginkgolide B are prepared in the desired solvent or formulation at a known concentration.

-

Storage Conditions: Samples are stored under various conditions, including different temperatures, humidity levels, and light exposures (photostability testing), as recommended by ICH guidelines.[6][7]

-

Time Points: Samples are collected at predetermined time intervals (e.g., 0, 3, 6, 12, 24 months for long-term stability).[6]

-

Analysis: At each time point, the samples are analyzed for the remaining concentration of Ginkgolide B and the presence of any degradation products using a stability-indicating HPLC method.

HPLC Method for Analysis

Several HPLC methods have been developed for the quantification of Ginkgolide B. A general method is as follows:

-

Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C₁₈, 1.8 μm, 2.1 × 50 mm).[4]

-

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like methanol or acetonitrile.[4][8]

-

Detection: UV detection at approximately 220 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.[8]

-

Internal Standard: Benzyl alcohol can be used as an internal standard.[8]

Signaling Pathways and Mechanisms of Action

Ginkgolide B is a well-characterized antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[9]

PAF Receptor Antagonism

Caption: PAF Receptor Signaling Pathway Inhibition by this compound.

Binding of PAF to its receptor activates G-proteins, which in turn stimulate downstream signaling cascades involving Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). This leads to the generation of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), calcium mobilization, and the activation of protein kinases such as Akt and ERK. These pathways regulate a variety of cellular responses, including inflammation, platelet aggregation, and cell proliferation.[1][10] Ginkgolide B competitively inhibits the binding of PAF to its receptor, thereby blocking these downstream effects.[11]

Neuroprotection

Ginkgolide B has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia.

Caption: Neuroprotective Mechanism of this compound in Cerebral Ischemia.

During cerebral ischemia, the release of PAF is elevated, leading to the activation of its receptor and subsequent inflammatory cascades, oxidative stress, and apoptosis, all of which contribute to neuronal damage.[12] By blocking the PAF receptor, Ginkgolide B mitigates these detrimental effects, thereby exerting its neuroprotective properties.[13][14]

References

- 1. Ginkgolide B Regulates CDDP Chemoresistance in Oral Cancer via the Platelet-Activating Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ginkgolide A, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Understanding the regioselective hydrolysis of ginkgolide B under physiological environment based on generation, detection, identification, and semi-quantification of the hydrolyzed products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the derivative from ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Activation of PAF-Receptor and Pleiotropic Effects on Tyrosine Phospho-EGFR/Src/FAK/Paxillin in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exposure-Response Analysis and Mechanism of Ginkgolide B's Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academy.miloa.eu [academy.miloa.eu]

- 14. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of BN 52111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN 52111 is a potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By competitively inhibiting the binding of PAF to its receptor (PAF-R), this compound holds the potential to modulate these processes, offering therapeutic avenues for a variety of disorders. This technical guide provides an in-depth overview of the mechanism of action, key experimental data (primarily from the closely related and extensively studied ginkgolide BN 52021, due to a lack of specific quantitative data for this compound in the reviewed literature), detailed experimental protocols, and the potential therapeutic applications of this compound.

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events. This compound, by occupying the receptor's binding site, prevents these downstream effects.

The primary signaling pathway initiated by PAF receptor activation involves the coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium mobilization is a critical event that can subsequently activate various downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are involved in cellular processes such as inflammation, proliferation, and survival.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the peer-reviewed literature, this section presents data for the closely related and structurally similar PAF antagonist, BN 52021 (Ginkgolide B), to provide a quantitative context for the potency of this class of compounds.

Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation by BN 52021

| Compound | Assay System | Parameter | Value (µM) | Reference |

| BN 52021 | Human Whole Blood | ED50 | 19.5 | [3] |

Table 2: Inhibition of [3H]-PAF Binding to Human Neutrophils by BN 52021

| Compound | Parameter | Value (µM) | Reference |

| BN 52021 | Ki | 1.3 ± 0.5 | [4] |

Table 3: Inhibition of PAF-Induced Degranulation and Superoxide Production in Human Polymorphonuclear Granulocytes (PMNLs) by BN 52021

| Effect | Parameter | Value (µM) | Reference |

| Degranulation | Kd | 0.6 ± 0.1 | [4] |

| Superoxide Production | Kd | 0.4 ± 0.1 | [4] |

Experimental Protocols

PAF-Induced Platelet Aggregation Assay

This assay is fundamental for assessing the efficacy of PAF receptor antagonists.

Objective: To measure the ability of a test compound (e.g., this compound) to inhibit platelet aggregation induced by PAF.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

-

Prepare Platelet-Poor Plasma (PPP) by further centrifuging a portion of the PRP at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the baseline (0% aggregation).

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer.

-

Place a cuvette with PRP in the aggregometer and establish a baseline of light transmission.

-

Add the test compound (this compound) at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Initiate aggregation by adding a submaximal concentration of PAF.

-

Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to a control (PAF alone).

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) by plotting the percentage of inhibition against the logarithm of the antagonist concentration.[5]

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of a PAF antagonist to block the PAF-induced increase in intracellular calcium.

Objective: To quantify the inhibitory effect of this compound on PAF-induced calcium release in a cellular model.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line (e.g., human platelets, neutrophils, or a cell line expressing the PAF receptor) in appropriate media.

-

Harvest the cells and wash them with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye for 30-60 minutes at 37°C.

-

-

Fluorometric Measurement:

-

Use a fluorescence plate reader or a fluorometer equipped with a temperature-controlled cuvette holder.

-

Resuspend the dye-loaded cells in the buffer and place them in the measurement system.

-

Add the test compound (this compound) at various concentrations and incubate for a few minutes.

-

Stimulate the cells with a specific concentration of PAF.

-

Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each condition.

-

Calculate the percentage of inhibition of the PAF-induced calcium response for each concentration of the antagonist.

-

Determine the IC50 value from the dose-response curve.

-

Western Blot for MAPK and Akt Pathway Activation

This assay is used to investigate the downstream signaling effects of PAF receptor antagonism.

Objective: To determine if this compound can inhibit the PAF-induced phosphorylation of key signaling proteins like ERK (a MAPK) and Akt.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells to near confluence in appropriate plates.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with PAF for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt). Also, probe separate blots or strip and re-probe the same blot with antibodies for total ERK and total Akt to serve as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition by this compound.

-

Mandatory Visualizations

Caption: PAF Receptor Signaling and Inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Effects of antiplatelet agents on platelet aggregation induced by platelet--activating factor (PAF) in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of PAF-induced human platelet responses by newly synthesized ether phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of BN 52111 (Ginkgolide B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN 52111, also known as Ginkgolide B, is a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] It is a naturally occurring diterpene lactone isolated from the leaves of the Ginkgo biloba tree. Due to its significant pharmacological activities, including neuroprotective, anti-inflammatory, and anti-platelet aggregation effects, there is a substantial interest in its therapeutic potential.[1][2] Accurate and precise quantification of Ginkgolide B in various biological matrices is crucial for pharmacokinetic studies, drug development, and quality control of herbal products.

These application notes provide detailed protocols for the quantification of Ginkgolide B using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Ginkgolide B

Ginkgolide B primarily exerts its biological effects by acting as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[1][2] The binding of Platelet-Activating Factor (PAF) to its receptor triggers a cascade of intracellular signaling events. By blocking this interaction, Ginkgolide B inhibits downstream signaling pathways, leading to its various pharmacological effects. One of the key pathways modulated by Ginkgolide B is the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and apoptosis.[3]

Analytical Methods for Quantification

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Ginkgolide B in herbal extracts and pharmaceutical preparations.

Experimental Protocol

a. Sample Preparation (from Ginkgo biloba leaves) [4]

-

Extraction:

-

Weigh 30 g of dried, powdered Ginkgo biloba leaves.

-

Add 100 mL of boiling water and extract for 20 minutes.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Add 10 g of activated charcoal to the filtrate and stir for 12 hours at room temperature.

-

Centrifuge the mixture at 700 x g for 15 minutes and discard the supernatant.

-

Resuspend the activated charcoal pellet in 20 mL of acetone.

-

Filter the suspension and evaporate the solvent to dryness.

-

-

Reconstitution:

-

Dissolve the dried residue in 3 mL of methanol.

-

Inject a 5 µL aliquot into the HPLC system.

-

b. Chromatographic Conditions [4]

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | ODS (C18) column |

| Mobile Phase | Water:Methanol (67:33, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 5 µL |

c. Quantitative Data

| Parameter | Value | Reference |

| Mean Recovery of Ginkgolide B | 98.4% | [4] |

| Retention Time | Approximately 22.3 min | [5] |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of Ginkgolide B in complex biological matrices such as plasma and brain tissue.

Experimental Protocol

a. Sample Preparation (from rat plasma) [6]

-

Extraction:

-

Pipette 190 µL of rat plasma into an Eppendorf tube.

-

Add 5 µL of internal standard solution (Ginkgolide A, 4 µg/mL).

-

Vortex briefly and add 1 mL of ethyl acetate.

-

Vortex for 3 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in 400 µL of the mobile phase.

-

Vortex and centrifuge at 12,000 rpm for 10 minutes.

-

Collect 300 µL of the supernatant, dilute 10-fold, and inject 10 µL into the LC-MS/MS system.

-

b. Chromatographic and Mass Spectrometric Conditions [6]

| Parameter | Condition |

| Instrument | LC-MS/MS system with a triple quadrupole mass spectrometer |

| Column | Waters Symmetry shield RP18 (3.9 × 150 mm, 5 µm) |

| Mobile Phase | Methanol:10 mM Ammonium Acetate (85:15, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Ginkgolide B) | m/z 423.4 → 367.3 |

| MRM Transition (Internal Standard) | m/z 407.5 → 351.2 |

c. Quantitative Data [6]

| Parameter | Plasma | Brain Homogenate |

| Linearity Range | 1 - 200 ng/mL | 0.5 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 11.67% | < 11.67% |

| Inter-day Precision (%RSD) | < 11.67% | < 11.67% |

| Intra-day Accuracy | -2.61 to 10.67% | -2.61 to 10.67% |

| Inter-day Accuracy | -2.36 to 8.98% | -2.36 to 8.98% |

| Mean Recovery | 82.5 - 97.0% | 82.5 - 97.0% |

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Ginkgolide B from biological samples.

Conclusion

The provided protocols for HPLC-UV and LC-MS/MS offer reliable and validated methods for the quantification of Ginkgolide B (this compound) in different matrices. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample. The LC-MS/MS method is particularly suited for bioanalytical applications requiring low detection limits in complex biological fluids. These application notes serve as a comprehensive guide for researchers and professionals involved in the study and development of Ginkgolide B.

References

- 1. Ginkgolide B Regulates CDDP Chemoresistance in Oral Cancer via the Platelet-Activating Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]

- 3. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. daru.tums.ac.ir [daru.tums.ac.ir]

- 5. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for BN 52111 in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN 52111 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] Structurally related to the ginkgolides, natural terpenoids isolated from the Ginkgo biloba tree, this compound offers a valuable tool for studying the physiological and pathological roles of PAF.[4] PAF is a potent phospholipid mediator involved in a variety of biological processes, including inflammation, platelet aggregation, and anaphylaxis.[5][6] Its actions are mediated through the PAF receptor, a G-protein coupled receptor (GPCR).[5][7] These application notes provide detailed protocols for utilizing this compound in protein binding assays to characterize its interaction with the PAF receptor.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling cascade. The PAF receptor is coupled to Gq and Gi proteins, and its activation leads to the stimulation of multiple signaling pathways, including phospholipase C (PLC), mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system.[5][7] By antagonizing the PAF receptor, this compound can effectively modulate these signaling events.

Quantitative Data Summary

The binding affinity of this compound and the related compound Ginkgolide B (BN 52021) for the PAF receptor has been determined in various studies. The following table summarizes key quantitative data.

| Compound | Parameter | Value | Species/System | Reference |

| Ginkgolide B (BN 52021) | IC50 | 3.6 µM | - | [8] |

| Ginkgolide B (BN 52021) | Ki | 1.3 µM | - | [8] |

| 7α-chloro ginkgolide B | Ki | 110 nM | Cloned PAF receptors | [9] |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Platelet-Activating Factor (PAF) receptor and the inhibitory action of this compound.

Caption: PAF receptor signaling and inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay for PAF Receptor

This protocol is a competitive binding assay to determine the affinity of this compound for the PAF receptor using a radiolabeled PAF analog (e.g., [³H]PAF).

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]PAF (1 nM)

-

Non-specific Binding Control: Unlabeled PAF (10 µM)

-

Membrane Preparation: Human recombinant PAF receptor membranes or platelet membranes.

-

Assay Buffer: Modified HEPES buffer, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Cocktail and Counter.

Experimental Workflow Diagram:

Caption: Workflow for PAF receptor radioligand binding assay.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [³H]PAF, and membrane preparation.

-

Non-specific Binding: Assay buffer, [³H]PAF, unlabeled PAF, and membrane preparation.

-

Competitive Binding: Assay buffer, [³H]PAF, diluted this compound, and membrane preparation.

-

-

Incubate the plate for 180 minutes at 25°C.[10]

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the Platelet-Activating Factor and its receptor in health and disease. The provided protocols offer a framework for researchers to characterize the binding properties of this compound and similar compounds, facilitating drug discovery and development efforts targeting the PAF signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Reactome | PAF receptor binds platelet activating factor [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols for High-Throughput Screening of BN 52111

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN 52111, also known as Ginkgolide B, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] The PAF receptor is a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and thrombotic diseases.[3][4] Antagonism of this receptor is a key therapeutic strategy, and high-throughput screening (HTS) of compound libraries is a critical step in the discovery of novel PAF receptor antagonists.

These application notes provide a comprehensive guide for utilizing this compound as a reference compound in HTS campaigns aimed at identifying new PAF receptor antagonists. The protocols detailed below focus on a cell-based calcium mobilization assay, a common and robust method for screening GPCR antagonists.[5]

Mechanism of Action of this compound

This compound is a natural product derived from the Ginkgo biloba tree. It functions as a competitive antagonist at the PAF receptor, thereby inhibiting the signaling cascade initiated by the binding of the endogenous ligand, PAF.[6] The PAF receptor primarily couples through the Gq alpha subunit of the heterotrimeric G-protein.[7] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[4][7] By blocking the initial binding of PAF, this compound prevents this downstream signaling cascade.

Quantitative Data for this compound

The inhibitory potency of this compound has been characterized in various assays. This data is crucial for establishing assay parameters and for comparing the potency of potential "hit" compounds.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.273 µM | PAF receptor binding inhibition | [6] |

| IC50 | 441.93 ± 37.89 nM | PAF-induced platelet aggregation | [8] |

| Ki | 110 nM | Cloned PAF receptor binding (for a 7α-chloro derivative) | [9] |

Signaling Pathway of the PAF Receptor

The following diagram illustrates the signaling pathway of the Platelet-Activating Factor (PAF) receptor and the point of inhibition by this compound.

Caption: PAF receptor signaling pathway and inhibition by this compound.

High-Throughput Screening Protocol: Calcium Mobilization Assay

This protocol outlines a homogenous, fluorescence-based calcium mobilization assay suitable for HTS to identify PAF receptor antagonists.

Experimental Workflow

Caption: High-throughput screening workflow for PAF receptor antagonists.

Materials and Reagents

-

Cell Line: A stable cell line expressing the human PAF receptor (e.g., CHO-K1 or HEK293).

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Fluo-4 AM Calcium Indicator: A fluorescent dye that exhibits a large increase in fluorescence upon binding to free calcium.

-

Probenecid (B1678239): An anion-exchange inhibitor that prevents the efflux of the de-esterified Fluo-4 dye from the cells.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Platelet-Activating Factor (PAF): The agonist for the PAF receptor.

-

This compound: The reference antagonist.

-

Test Compounds: Compound library for screening.

-

Liquid Handling System: Automated liquid handler for dispensing reagents and compounds.

-

Fluorescence Plate Reader: A plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation or similar).

Detailed Protocol

-

Cell Seeding:

-

Culture PAFR-expressing cells to ~80-90% confluency.

-

Harvest cells and resuspend in culture medium at a predetermined optimal density.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

-

Gently remove the culture medium from the cell plates.

-

Add 25 µL of the loading buffer to each well.

-

Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer to serve as a positive control for inhibition.

-

Prepare dilutions of the test compounds.

-

Using an automated liquid handler, add 5 µL of the compound solutions (or vehicle for controls) to the appropriate wells.

-

Incubate at room temperature for 15-30 minutes.

-

-

Agonist Addition and Fluorescence Reading:

-

Set the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Using the plate reader's integrated fluidics, inject 10 µL of a pre-determined EC80 concentration of PAF into each well.

-

Continue to measure the fluorescence intensity kinetically for 60-120 seconds to capture the peak calcium response.

-

Data Analysis and Quality Control

-

Data Normalization: The response in each well is typically normalized to the baseline fluorescence. The percentage of inhibition by a test compound is calculated relative to the controls:

-

Positive Control (Maximal Signal): Cells treated with PAF and vehicle (DMSO).

-

Negative Control (Baseline): Cells treated with vehicle only (no PAF).

-

Reference Antagonist: Cells treated with a known concentration of this compound and PAF.

-

-

Z'-Factor Calculation: The quality and robustness of the HTS assay should be assessed using the Z'-factor.[10][11][12][13][14] The Z'-factor is a measure of the statistical effect size and is calculated as follows:

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

-

µp = mean of the positive control

-

σp = standard deviation of the positive control

-

µn = mean of the negative control

-

σn = standard deviation of the negative control

-

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent |

| 0 to 0.5 | Acceptable |

| < 0 | Unacceptable |

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[11][12]

Hit Confirmation and Follow-up

Compounds identified as "hits" in the primary screen (typically those showing inhibition above a certain threshold, e.g., >50%) should be subjected to further confirmatory assays:

-

Dose-Response Curves: Generate concentration-response curves for the hit compounds to determine their IC50 values.

-

Orthogonal Assays: Confirm the activity of hits in a different assay format, such as a competitive radioligand binding assay.

-

Selectivity Profiling: Test the hit compounds against other GPCRs to assess their selectivity for the PAF receptor.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool in high-throughput screening campaigns to discover and characterize novel antagonists of the PAF receptor for potential therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PAF抑制剂 | MCE [medchemexpress.cn]

- 3. opnme.com [opnme.com]

- 4. mdpi.com [mdpi.com]

- 5. Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 14. Z-factor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Preparation of BN 52111 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN 52111 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By blocking the PAF receptor, this compound serves as a valuable tool in studying the roles of PAF in cellular signaling and as a potential therapeutic agent for PAF-mediated disorders. Accurate preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results.

Data Presentation

This compound Properties

| Property | Value |

| CAS Number | 120889-14-7[3][4][5] |

| Molecular Formula | C33H58BrNO4[4] |

| Molecular Weight | 612.73 g/mol |

| Description | Platelet-Activating Factor (PAF) receptor antagonist[1][2] |

Stock Solution Preparation Calculator

This table provides the required volume of solvent to prepare stock solutions of various concentrations from different starting masses of this compound. The recommended solvent is Dimethyl Sulfoxide (DMSO).

| Starting Mass of this compound | Desired Stock Concentration | Volume of DMSO to Add |

| 1 mg | 1 mM | 1.632 mL |

| 1 mg | 5 mM | 0.326 mL |

| 1 mg | 10 mM | 0.163 mL |

| 5 mg | 1 mM | 8.16 mL |

| 5 mg | 5 mM | 1.632 mL |

| 5 mg | 10 mM | 0.816 mL |

| 10 mg | 1 mM | 16.32 mL |

| 10 mg | 5 mM | 3.264 mL |

| 10 mg | 10 mM | 1.632 mL |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the steps for preparing a stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Acclimatize Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

-

Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

-

Solubilization:

-

Transfer the weighed this compound powder to a sterile tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (refer to the table above).

-

-

Dissolution:

-

Cap the tube securely.

-

Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.

-

-

Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

-

Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.